molecular formula C17H18N2O B2708389 3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 1207722-76-6

3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B2708389
CAS No.: 1207722-76-6
M. Wt: 266.344
InChI Key: XZZOITZQCLTXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a benzazepinone derivative characterized by a seven-membered azepine ring fused to a benzene core. The compound features a benzylamino substituent at the 3-position, which contributes to its steric bulk and lipophilicity. Its molecular formula is C₁₇H₁₆N₂O, with a molecular weight of 264.33 g/mol .

Properties

IUPAC Name

3-(benzylamino)-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-17-16(18-12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-15(14)19-17/h1-9,16,18H,10-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZOITZQCLTXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods to synthesize 3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves the photolysis of aryl azides to generate nitrenes, which then undergo rearrangement in the presence of water to form the azepinone structure . This reaction is typically performed in a continuous flow photoreactor to ensure efficient and uniform irradiation of the sample.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the continuous flow photolysis method mentioned above can be scaled up for industrial applications. The use of continuous flow techniques allows for precise control of reaction conditions and continuous removal of products, which is advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, OsO₄, CrO₃

    Reduction: H₂/Ni, H₂/Rh, Zn/HCl

    Substitution: NaOCH₃, LiAlH₄

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act on serine proteases or other enzymes, leading to inhibition or modulation of their activity . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The benzazepinone scaffold is shared among several derivatives, differing in substituents, ring saturation, and substitution patterns. Key comparisons include:

Compound Name Substituents/Modifications CAS Number Molecular Weight (g/mol) Key Properties/Notes
3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one 3-benzylamino, benzo[b] ring fusion 1207722-76-6 ; 17945-48-1 264.33 Discontinued; bulky substituent enhances lipophilicity
(R)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one 3-amino, R-configuration 137036-55-6 190.23 Chiral center; smaller substituent improves solubility
8-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one 8-amino, benzo[b] ring fusion 22246-76-0 190.23 Positional isomer; amino group alters electronic properties
4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one No substituent, benzo[d] ring fusion 15987-50-5 161.20 Lower MW; melting point 158–160°C; pKa ~16.04
9-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one 9-fluoro, benzo[b] ring fusion 155058-02-9 207.22 Fluorine enhances metabolic stability

Substituent-Driven Comparisons

  • Benzylamino vs. Amino Groups: The benzylamino group in the target compound increases steric hindrance and lipophilicity compared to the amino-substituted analogues (e.g., (R)-3-amino derivative) . This may reduce aqueous solubility but improve membrane permeability.
  • Ring Fusion (Benzo[b] vs.

Physicochemical Properties

  • Melting Points : Benzo[d]-fused derivatives (e.g., 15987-50-5) exhibit higher melting points (158–160°C) compared to substituted benzo[b] analogues, likely due to enhanced crystallinity .
  • pKa Values : The pKa of 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is predicted at ~16.04, indicating weak basicity at physiological pH .

Research Implications

  • Structure-Activity Relationships (SAR): The benzylamino group’s bulk may hinder binding in certain biological targets compared to smaller substituents (e.g., amino or methyl groups) .
  • Synthetic Challenges : Lower yields in Heck-Suzuki-derived compounds (e.g., 35–52% for 4a–4f) highlight the complexity of introducing diverse substituents .

Biological Activity

3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS No. 1207722-76-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative efficacy against other compounds.

Chemical Structure and Properties

The compound features a benzylamino group attached to a benzoazepinone core, which contributes to its unique chemical properties. The molecular formula is C17H18N2OC_{17}H_{18}N_{2}O with a molecular weight of 266.34 g/mol. Its structure facilitates interactions with various biological targets, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit serine proteases and other enzymes involved in critical biological processes, potentially leading to therapeutic effects in diseases characterized by dysregulated protease activity.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting that this compound may also mitigate oxidative stress by scavenging reactive oxygen species (ROS) .

Anticancer Properties

Recent studies have indicated that derivatives of benzodiazepinones exhibit low cytotoxicity while displaying significant anticancer potential. For example, compounds with similar structures have shown effectiveness against various cancer cell lines, including human neuroblastoma (SH-SY5Y) and hepatoma (HepG2) cells. The ability to induce apoptosis in these cells makes them promising candidates for cancer therapy .

Neuroprotective Effects

Research has highlighted the neuroprotective capabilities of related benzodiazepinones against oxidative stress-induced damage in neuronal cells. In vitro studies demonstrated that certain derivatives could significantly reduce intracellular ROS levels and improve mitochondrial membrane potential (ΔΨm), indicating their potential use in treating neurodegenerative diseases like Parkinson's disease .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityCytotoxicity
This compoundStructureAntioxidant, anticancerLow
4-Phenyl-1H-benzodiazepin-2(3H)-oneStructureNeuroprotectiveModerate
CurcuminStructureAntioxidant, anticancerLow

Case Studies and Research Findings

  • Antioxidant Efficacy : A study evaluating various benzodiazepinone derivatives found that certain compounds exhibited significant antioxidant activity in vitro, comparable to that of known antioxidants like curcumin .
  • Neuroprotection : In experiments involving SH-SY5Y cells exposed to oxidative stressors such as hydrogen peroxide (H₂O₂), derivatives demonstrated reduced levels of malondialdehyde (MDA), indicating lower lipid peroxidation and improved cellular health .
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated across several concentrations; most derivatives showed low toxicity at concentrations up to 20 µM over 48 hours .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and related benzazepine derivatives?

  • Methodological Answer : Benzazepine derivatives are typically synthesized via multi-step reactions involving cyclization, nucleophilic substitution, or tandem reactions. For example, the Heck-Suzuki tandem reaction has been employed to construct the benzazepine core, with yields ranging from 35% to 52% depending on substituents . Nucleophilic substitution of brominated intermediates (e.g., 3-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one) with benzylamine can introduce the benzylamino group, as seen in analogous syntheses . Optimization of reaction conditions (e.g., solvent, catalyst, temperature) is critical for improving yields.

Q. How is the structural characterization of benzazepine derivatives performed?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy : Identifies carbonyl (C=O) stretching vibrations (1650–1780 cm⁻¹) and amine groups .
  • NMR spectroscopy : ¹H and ¹³C NMR provide detailed information on hydrogen and carbon environments. For example, aromatic protons in benzazepines appear as multiplet signals in the δ 6.5–7.5 ppm range, while methylene groups in the dihydroazepine ring resonate at δ 2.5–3.5 ppm .
  • Mass spectrometry : High-resolution MS (e.g., ESI-HRMS) confirms molecular ions (e.g., m/z 337 [MH+] for related compounds) and detects isotopic patterns for halogenated derivatives .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in data (e.g., ESI-HRMS m/z values deviating from calculated values by ±0.002–0.005) may arise from isotopic impurities or instrument calibration. To resolve this:

  • Cross-validate with multiple techniques (e.g., NMR, X-ray crystallography).
  • Use computational tools (e.g., density functional theory, DFT) to simulate NMR spectra and compare with experimental data .
  • Re-purify compounds via column chromatography or recrystallization to eliminate contaminants .

Q. How can computational methods predict the biological activity of 3-(benzylamino)-benzazepine derivatives?

  • Methodological Answer : Molecular docking and molecular dynamics simulations can model interactions with target proteins. For example:

  • Pharmacophore modeling : Identify key functional groups (e.g., benzylamino moiety) that bind to enzyme active sites, as seen in studies on F0F1-ATPase inhibitors .
  • ADMET prediction : Use software like SwissADME to assess pharmacokinetic properties (e.g., logP, solubility) and toxicity risks .

Q. What experimental approaches optimize reaction yields in benzazepine synthesis?

  • Methodological Answer : Yield optimization involves:

  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency in Heck-Suzuki reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during cyclization steps .

Q. How do structural modifications (e.g., halogenation) impact the pharmacological profile of benzazepines?

  • Methodological Answer : Halogenation (e.g., Cl, F) alters bioactivity by:

  • Increasing lipophilicity (logP), enhancing membrane permeability.
  • Modulating electronic effects, which influence binding to targets like G-protein-coupled receptors (GPCRs) .
  • For example, 7-chloro-substituted benzodiazepines exhibit enhanced apoptotic activity in cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.